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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

on the History, Synthesis, and Pioneering Role of Amylocaine Hydrochloride, the World's

First Synthetic Local Anesthetic.

Abstract
Amylocaine hydrochloride, commercially known as Stovaine, holds a pivotal position in the

history of pharmacology as the first synthetic local anesthetic. Developed by the French

chemist Ernest Fourneau in 1903, it marked a significant advancement over the naturally

derived and addictive cocaine. This technical guide provides a comprehensive overview of the

history, synthesis, mechanism of action, and early clinical applications of Amylocaine
hydrochloride. It is intended for researchers, scientists, and drug development professionals,

offering detailed experimental protocols from the early 20th century, quantitative data for

comparative analysis, and visualizations of its chemical synthesis and physiological impact.

Introduction: The Quest for a Safer Anesthetic
The introduction of cocaine as the first local anesthetic in 1884 revolutionized surgical

procedures by enabling localized pain control. However, its significant drawbacks, including

high toxicity, addictive potential, and instability, spurred a pressing search for a safer

alternative. This scientific endeavor led to the pioneering work of Ernest Fourneau at the

Pasteur Institute in Paris. In 1903, Fourneau successfully synthesized 1-

(dimethylaminomethyl)-1-methylpropyl benzoate, which he named "Stovaine," a playful

anglicization of his own name ("fourneau" is French for "stove").[1][2] Amylocaine
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hydrochloride, the salt form of this compound, quickly gained recognition as a viable and less

hazardous substitute for cocaine, particularly in the burgeoning field of spinal anesthesia.[1][3]

Physicochemical and Toxicological Profile
Amylocaine hydrochloride is a benzoate ester with the chemical formula C₁₄H₂₂ClNO₂ and a

molecular weight of 271.78 g/mol .[2] Its development was a crucial first step in establishing the

structure-activity relationships that would guide the synthesis of future generations of local

anesthetics.

Table 1: Physicochemical Properties of Amylocaine
Hydrochloride

Property Value

IUPAC Name
[1-(dimethylamino)-2-methylbutan-2-yl]

benzoate;hydrochloride

Synonyms Stovaine, Amyleine hydrochloride

Molecular Formula C₁₄H₂₂ClNO₂

Molecular Weight 271.78 g/mol

Melting Point 177-179 °C

Appearance White crystalline powder

Table 2: Acute Toxicity of Amylocaine Hydrochloride
(Stovaine)

Animal Model Route of Administration LD₅₀

Mouse Intraperitoneal 30 mg/kg

Rat Intraperitoneal 148 mg/kg

Mouse Subcutaneous 632 mg/kg

Rat Subcutaneous 790 mg/kg
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Synthesis of Amylocaine Hydrochloride: A Historical
Protocol
The synthesis of Amylocaine, as first described by Fourneau, represented a significant

achievement in medicinal chemistry. The multi-step process, starting from readily available

precursors, paved the way for the industrial production of synthetic drugs.[4]

Experimental Protocol: Synthesis of Amylocaine
(Stovaine) - Early 20th Century Method
This protocol is based on the originally reported synthesis by Ernest Fourneau in 1904.

Step 1: Synthesis of 1-chloro-2-methyl-butan-2-ol

Reaction Setup: A Grignard reagent is prepared by reacting magnesium turnings with ethyl

bromide in anhydrous ether.

Grignard Reaction: To the cooled Grignard reagent, chloroacetone is added dropwise with

constant stirring. The reaction is exothermic and the temperature should be maintained

below 10°C.

Work-up: The reaction mixture is then hydrolyzed by carefully adding a saturated solution of

ammonium chloride. The ethereal layer is separated, dried over anhydrous sodium sulfate,

and the ether is distilled off.

Purification: The resulting crude 1-chloro-2-methyl-butan-2-ol is purified by fractional

distillation under reduced pressure.

Step 2: Synthesis of 1-(dimethylamino)-2-methylbutan-2-ol

Amination: The purified 1-chloro-2-methyl-butan-2-ol is heated with an excess of a

concentrated aqueous solution of dimethylamine in a sealed vessel at a temperature of 100-

120°C for several hours.

Isolation: After cooling, the reaction mixture is made alkaline with sodium hydroxide, and the

liberated amino alcohol is extracted with a suitable solvent like ether.
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Purification: The ethereal extract is dried, and the solvent is evaporated. The residual 1-

(dimethylamino)-2-methylbutan-2-ol is then purified by distillation.

Step 3: Esterification to Amylocaine

Reaction: The purified 1-(dimethylamino)-2-methylbutan-2-ol is dissolved in a dry, inert

solvent such as benzene or toluene.

Acylation: An equimolar amount of benzoyl chloride is added gradually while cooling the

reaction mixture.

Isolation of the Hydrochloride Salt: The reaction mixture is then treated with dry hydrogen

chloride gas, or an ethereal solution of HCl, which precipitates the Amylocaine
hydrochloride salt.

Purification: The crude Amylocaine hydrochloride is collected by filtration, washed with

cold, dry ether, and can be recrystallized from a suitable solvent like ethanol to yield the pure

product.

Chloroacetone Mg, Ethyl Bromide
(Grignard Reaction)

1. 1-chloro-2-methyl-butan-2-ol Dimethylamine
(Amination)

2. 1-(dimethylamino)-2-methylbutan-2-ol Benzoyl Chloride
(Esterification)

3. Amylocaine
(Stovaine) HCl4. Amylocaine Hydrochloride

Click to download full resolution via product page

Figure 1: Synthetic Pathway of Amylocaine Hydrochloride.

Mechanism of Action: Blocking Neuronal Signaling
Like other local anesthetics, Amylocaine hydrochloride exerts its effect by blocking the

propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium

channels in the neuronal cell membrane.

By binding to a specific receptor site within the sodium channel, Amylocaine physically

obstructs the influx of sodium ions that is necessary for the depolarization phase of an action

potential. This blockade prevents the nerve from reaching the threshold potential required for

signal transmission, resulting in a localized and reversible loss of sensation.
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Figure 2: Mechanism of Action of Amylocaine on Voltage-gated Sodium Channels.

Early Pharmacological Evaluation and Clinical
Application
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The pharmacological properties of Stovaine were extensively studied in the years following its

discovery. These early investigations were crucial in establishing its efficacy and safety profile

relative to cocaine.

Experimental Protocol: Evaluation of Local Anesthetic
Activity (Early 20th Century)
A common method for assessing the potency of local anesthetics during this period was the

frog sciatic nerve preparation.

Preparation: A frog is pithed, and the sciatic nerve is carefully dissected and isolated.

Apparatus: The nerve is mounted in a chamber with stimulating and recording electrodes.

The central portion of the nerve is bathed in a solution of the anesthetic agent.

Stimulation: A standardized electrical stimulus is applied to one end of the nerve.

Recording: The action potential is recorded from the other end of the nerve.

Assessment: The concentration of the anesthetic solution required to block the nerve

impulse completely within a specified time is determined. This provides a measure of the

anesthetic's potency. The time taken for the nerve to recover its conductivity after the

anesthetic is washed out indicates the duration of action.

Clinical Use in Spinal Anesthesia
Stovaine rapidly became the agent of choice for spinal anesthesia in the early 20th century. It

was typically administered as a 5% solution.[5] To control the spread of the anesthetic within

the cerebrospinal fluid, clinicians like Arthur Barker developed hyperbaric solutions by mixing

the Amylocaine solution with glucose.[5] This allowed for more precise control over the level of

anesthesia.

Dosage: For spinal anesthesia, doses typically ranged from 0.05 to 0.1 grams of Amylocaine
hydrochloride, depending on the desired level and duration of anesthesia and the patient's

condition.[6]

Comparative Efficacy
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While precise quantitative comparisons from the early 1900s are scarce in modern databases,

historical accounts and subsequent research indicate that Stovaine was considered to be of

comparable anesthetic potency to cocaine but with a significantly better safety profile, being

less toxic and non-addictive.[1][3] However, it was also noted to be a nerve irritant, which

eventually led to its replacement by newer agents like procaine.[3]

Conclusion: A Legacy of Innovation
Amylocaine hydrochloride, or Stovaine, holds a distinguished place in the history of

medicine. As the first synthetic local anesthetic, it not only provided a much-needed safer

alternative to cocaine but also laid the foundational principles for the rational design of new

therapeutic agents. The methodologies developed for its synthesis and pharmacological

evaluation were instrumental in the growth of the pharmaceutical industry. Although no longer

in clinical use, the story of Amylocaine hydrochloride serves as a testament to the power of

chemical innovation in advancing medical practice and patient care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. woodlibrarymuseum.org [woodlibrarymuseum.org]

2. Amylocaine - Wikipedia [en.wikipedia.org]

3. A History of Regional Anesthesia | Anesthesia Key [aneskey.com]

4. Amylocaine [medbox.iiab.me]

5. anaesthetists.org [anaesthetists.org]

6. mednexus.org [mednexus.org]

To cite this document: BenchChem. [The Dawn of Synthetic Anesthesia: A Technical Guide to
Amylocaine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105833#history-of-amylocaine-hydrochloride-as-the-
first-synthetic-local-anesthetic]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.woodlibrarymuseum.org/museum/stovaine/
https://aneskey.com/a-history-of-regional-anesthesia/
https://aneskey.com/a-history-of-regional-anesthesia/
https://www.benchchem.com/product/b105833?utm_src=pdf-body
https://www.benchchem.com/product/b105833?utm_src=pdf-body
https://www.benchchem.com/product/b105833?utm_src=pdf-custom-synthesis
https://www.woodlibrarymuseum.org/museum/stovaine/
https://en.wikipedia.org/wiki/Amylocaine
https://aneskey.com/a-history-of-regional-anesthesia/
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Amylocaine
https://anaesthetists.org/Home/Resources-publications/Anaesthesia-News-magazine/Anaesthesia-News-Digital-April-2021/Spinal-anaesthesia-during-the-19th-and-20th-Centuries-cocaine-and-controversy
https://mednexus.org/doi/pdf/10.3760/cma.j.issn.0366-6999.1926.10.108
https://www.benchchem.com/product/b105833#history-of-amylocaine-hydrochloride-as-the-first-synthetic-local-anesthetic
https://www.benchchem.com/product/b105833#history-of-amylocaine-hydrochloride-as-the-first-synthetic-local-anesthetic
https://www.benchchem.com/product/b105833#history-of-amylocaine-hydrochloride-as-the-first-synthetic-local-anesthetic
https://www.benchchem.com/product/b105833#history-of-amylocaine-hydrochloride-as-the-first-synthetic-local-anesthetic
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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